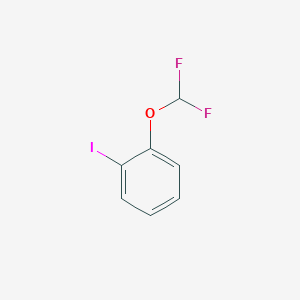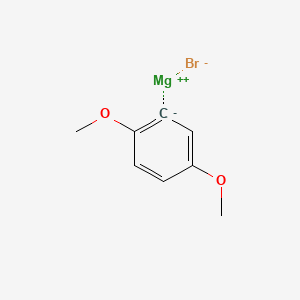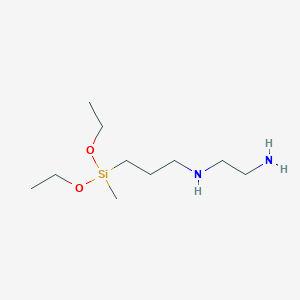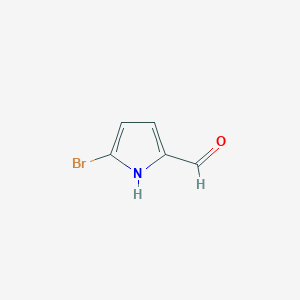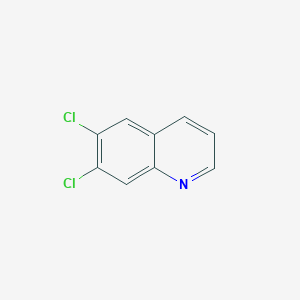
6,7-ジクロロキノリン
概要
説明
6,7-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It belongs to the quinoline family, characterized by a double-ring structure that includes a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
科学的研究の応用
6,7-Dichloroquinoline has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 6,7-Dichloroquinoline is the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to the M phase . By inhibiting this enzyme, 6,7-Dichloroquinoline can disrupt the normal cell cycle, which is particularly relevant in the context of cancer cells .
Mode of Action
6,7-Dichloroquinoline interacts with its target, the CDC25B2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from performing its role in cell cycle regulation, leading to a disruption in the normal progression of the cell cycle . This disruption can lead to cell death or prevent the proliferation of cancer cells .
Biochemical Pathways
6,7-Dichloroquinoline affects the biochemical pathway related to cell cycle regulation . By inhibiting the CDC25B2 enzyme, it disrupts the normal progression of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . This compound also shows significant antimalarial activity, indicating that it may affect the biochemical pathways of the Plasmodium falciparum parasite .
Pharmacokinetics
Similar compounds like chloroquine have been shown to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of 6,7-Dichloroquinoline could be influenced by these factors.
Result of Action
The molecular and cellular effects of 6,7-Dichloroquinoline’s action include disruption of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . It also exhibits significant antimalarial activity, indicating that it can inhibit the growth of the Plasmodium falciparum parasite .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to have significant growth inhibition effects on both sensitive strains of Plasmodium falciparum .
Cellular Effects
6,7-Dichloroquinoline has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to have significant larvicidal and pupicidal properties against a malarial and a dengue vector . It also showed a significant growth inhibition of both sensitive strains of Plasmodium falciparum .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to have significant larvicidal and pupicidal properties against a malarial and a dengue vector .
Dosage Effects in Animal Models
The effects of 6,7-Dichloroquinoline vary with different dosages in animal models. For instance, it has been found to have significant larvicidal and pupicidal properties against a malarial and a dengue vector .
Metabolic Pathways
It is known that this compound can interact with various enzymes and proteins .
Transport and Distribution
It is known that this compound can interact with various enzymes and proteins .
Subcellular Localization
It is known that this compound can interact with various enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4-hydroxy-7-chloroquinoline with phosphorus oxychloride to produce 6,7-Dichloroquinoline . Another approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination .
Industrial Production Methods: Industrial production of 6,7-Dichloroquinoline often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. For instance, the use of 10% sodium hydroxide solution for hydrolysis and acid adjustment, followed by chlorination with phosphorus oxychloride, is a common industrial method .
化学反応の分析
Types of Reactions: 6,7-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinoline-para-quinones or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions with diamine derivatives in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiosemicarbazide are used under mild conditions.
Oxidation: Transition metal dimers are often employed.
Coupling Reactions: Palladium catalysts are used in the presence of suitable ligands.
Major Products:
Nucleophilic Substitution: Produces derivatives like 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide.
Oxidation: Forms quinoline-para-quinones.
Coupling Reactions: Yields N,N′-diaryl derivatives.
類似化合物との比較
6,7-Dichloroquinoline is often compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug with a similar structure but different substitution patterns.
Mefloquine: Another antimalarial agent with a more complex structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness: 6,7-Dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
IUPAC Name |
6,7-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEBOQZMOGFLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561531 | |
| Record name | 6,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40635-11-8 | |
| Record name | 6,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



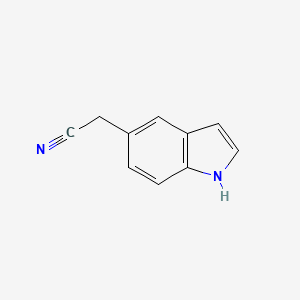
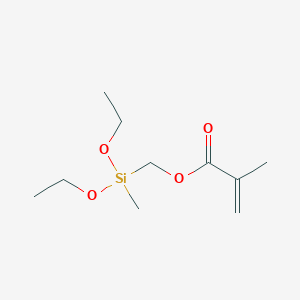

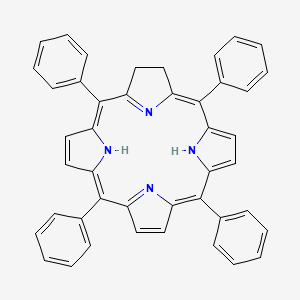
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
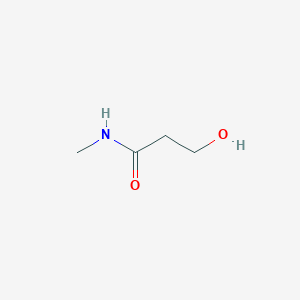
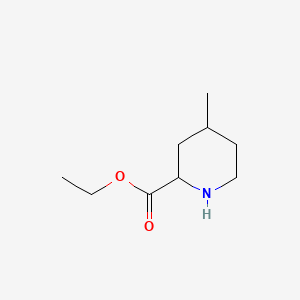

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
